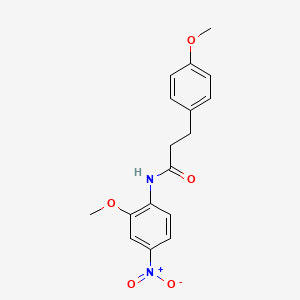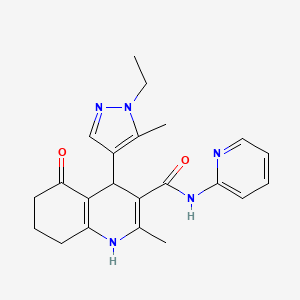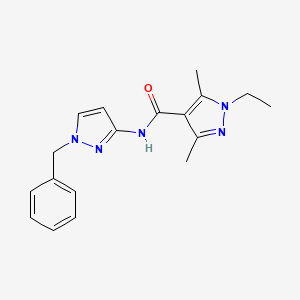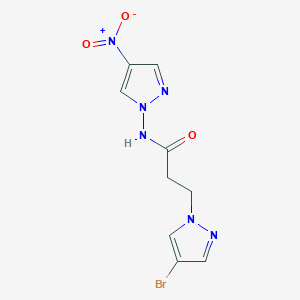![molecular formula C17H12N4O B10895186 (3Z)-3-[2-(quinolin-2-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B10895186.png)
(3Z)-3-[2-(quinolin-2-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3Z)-3-[2-(quinolin-2-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one is a complex organic molecule featuring both quinoline and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[2-(quinolin-2-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one typically involves the condensation of quinoline-2-carbaldehyde with isatin hydrazone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general steps are as follows:
Preparation of Quinoline-2-carbaldehyde: Quinoline is oxidized using an appropriate oxidizing agent such as selenium dioxide to yield quinoline-2-carbaldehyde.
Formation of Isatin Hydrazone: Isatin is reacted with hydrazine hydrate to form isatin hydrazone.
Condensation Reaction: Quinoline-2-carbaldehyde is then condensed with isatin hydrazone in the presence of an acid catalyst like acetic acid under reflux conditions to yield the target compound.
Industrial Production Methods
While the laboratory synthesis is well-documented, industrial production methods would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction of the hydrazone linkage can yield the corresponding hydrazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorosulfonic acid under controlled conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or sulfonated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (3Z)-3-[2-(quinolin-2-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound has shown promise as a potential therapeutic agent. Studies have indicated its efficacy in inhibiting the growth of cancer cells, making it a candidate for anticancer drug development. Additionally, its antimicrobial properties are being explored for the treatment of bacterial and fungal infections.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical modifications makes it suitable for the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which (3Z)-3-[2-(quinolin-2-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one exerts its effects is primarily through interaction with cellular enzymes and receptors. The quinoline moiety is known to intercalate with DNA, disrupting replication and transcription processes, which is a key mechanism in its anticancer activity. Additionally, the compound can inhibit specific enzymes involved in microbial cell wall synthesis, contributing to its antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
(3Z)-3-[2-(pyridin-2-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one: Similar structure but with a pyridine ring instead of quinoline.
(3Z)-3-[2-(isoquinolin-1-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one: Contains an isoquinoline moiety.
(3Z)-3-[2-(benzothiazol-2-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one: Features a benzothiazole ring.
Uniqueness
The uniqueness of (3Z)-3-[2-(quinolin-2-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one lies in its combination of the quinoline and indole moieties, which confer distinct electronic and steric properties. This combination enhances its ability to interact with biological targets, making it a more potent and versatile compound compared to its analogs.
Properties
Molecular Formula |
C17H12N4O |
|---|---|
Molecular Weight |
288.30 g/mol |
IUPAC Name |
3-(quinolin-2-yldiazenyl)-1H-indol-2-ol |
InChI |
InChI=1S/C17H12N4O/c22-17-16(12-6-2-4-8-14(12)19-17)21-20-15-10-9-11-5-1-3-7-13(11)18-15/h1-10,19,22H |
InChI Key |
UXRKLCPBDRFSSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)N=NC3=C(NC4=CC=CC=C43)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,4-dichlorophenoxy)-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)acetamide](/img/structure/B10895105.png)




![N'-[2-(allyloxy)benzylidene]-2,4-dichlorobenzohydrazide](/img/structure/B10895137.png)
![(4-Benzylpiperazin-1-yl){5-[(3,5-dimethylphenoxy)methyl]furan-2-yl}methanone](/img/structure/B10895145.png)
![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B10895149.png)


![6-{[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B10895169.png)
![4-[(2-chlorophenoxy)methyl]-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B10895170.png)

![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B10895189.png)
